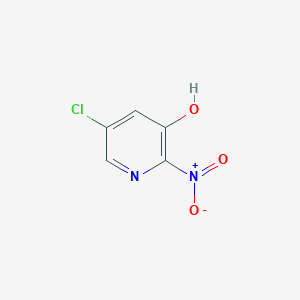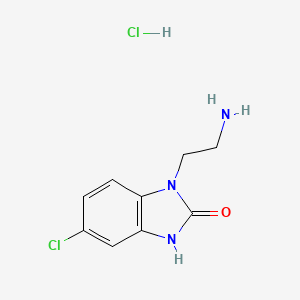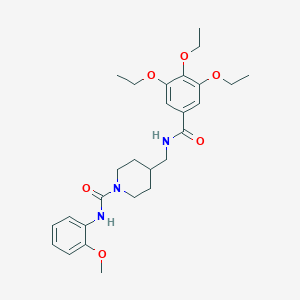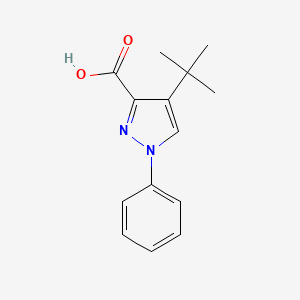
1-(2,5-dimethylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step reaction sequences, starting from basic chemical precursors such as ethyl acetoacetate, araldeliydes, and ammonia, which are condensed to yield intermediate products. These intermediates undergo further chemical modifications, including ester group replacement and treatment with various chemical agents, to obtain the final compound. The synthesis processes are characterized by their complexity and the necessity for precise control over reaction conditions (Dangi et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been established through methods such as X-ray structural analysis. This detailed structural information is crucial for understanding the compound's chemical behavior and interactions. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound with similarities to our compound of interest, was elucidated, highlighting the importance of structural analysis in chemical research (Rudenko et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest are indicative of its reactivity and potential applications. For example, acylation reactions and the ability to form enamino ketones upon treatment with acetyl or benzoyl chlorides demonstrate the compound's versatility in chemical transformations (Mikhailovskii et al., 2013). These reactions are pivotal in further chemical modifications and applications of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
The compound has been studied for its potential in synthesizing derivatives with notable cytotoxic activity against cancer cells. For example, a study reported the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, demonstrating significant cytotoxic effects against in vivo subcutaneous colon tumors in mice (Bu et al., 2001).
Heterocyclic Derivative Syntheses
Research has explored the synthesis of various heterocyclic derivatives, including dihydropyridinone, using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. These derivatives have been found to yield satisfactory outcomes, indicating potential applications in chemical synthesis (Bacchi et al., 2005).
Anticonvulsant Activity
Studies have also looked into the anticonvulsant properties of related compounds. For instance, research on novel 4‐Quinazolinone derivatives revealed promising anticonvulsant activity, suggesting potential therapeutic applications in this area (Noureldin et al., 2017).
Antimicrobial Activity
The antimicrobial potential of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, related to the compound of interest, has been investigated, showing activity against various human pathogenic microorganisms (Saravanan et al., 2015).
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-10-11-17(2)19(13-16)15-28-12-6-8-21(25(28)30)24(29)27-23-14-18(3)26-22-9-5-4-7-20(22)23/h4-14H,15H2,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJFWGKYZLGGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2496779.png)


![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)

![4-Chloro-2-[7-methoxy-5-(pyridin-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol](/img/structure/B2496797.png)